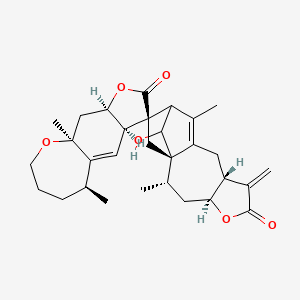

Inubritannolide A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H38O6 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

(1'S,2'S,3S,3aR,4'S,5S,8'R,9aS,10aR)-15'-hydroxy-2',5,9a,11'-tetramethyl-7'-methylidenespiro[5,6,7,8,10,10a-hexahydro-3aH-furo[3,2-h][1]benzoxepine-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-2,6'-dione |

InChI |

InChI=1S/C30H38O6/c1-14-7-6-8-34-28(5)12-23-21(11-19(14)28)30(27(33)36-23)13-29-15(2)9-22-18(16(3)26(32)35-22)10-20(29)17(4)24(30)25(29)31/h11,14-15,18,21-25,31H,3,6-10,12-13H2,1-2,4-5H3/t14-,15-,18+,21-,22-,23+,24?,25?,28-,29-,30-/m0/s1 |

InChI Key |

FAZTWIODFVWVNC-RXAKKFFTSA-N |

Isomeric SMILES |

C[C@H]1CCCO[C@@]2(C1=C[C@H]3[C@@H](C2)OC(=O)[C@@]34C[C@]56[C@H](C[C@H]7[C@H](CC5=C(C4C6O)C)C(=C)C(=O)O7)C)C |

Canonical SMILES |

CC1CCCOC2(C1=CC3C(C2)OC(=O)C34CC56C(CC7C(CC5=C(C4C6O)C)C(=C)C(=O)O7)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Structure Elucidation of Inubritannolide A: A Technical Overview

Despite a comprehensive search of scientific literature, specific data regarding a compound explicitly named "Inubritannolide A" could not be located. It is possible that this is a novel, yet-to-be-published compound, or a substance known by a different name. However, the context of the inquiry suggests that this compound is likely a sesquiterpene lactone isolated from Inula britannica. This technical guide will, therefore, provide a detailed overview of the general procedures and methodologies employed in the structure elucidation of sesquiterpene lactones from this plant genus, which would be directly applicable to the characterization of this compound.

Inula britannica is a well-documented source of a diverse array of sesquiterpene lactones, a class of natural products known for their complex structures and significant biological activities.[1][2][3][4][5][6] The process of elucidating the structure of a novel compound from this family, such as "this compound," is a meticulous process involving isolation, purification, and extensive spectroscopic analysis.

Isolation and Purification of Sesquiterpene Lactones from Inula britannica

The initial step in the structure elucidation of a natural product is its isolation from the source material in a pure form. For sesquiterpene lactones from Inula britannica, a typical workflow is as follows:

Experimental Protocol:

-

Extraction: Dried and powdered aerial parts of Inula britannica are typically extracted with a solvent of medium polarity, such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the desired compounds.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with sesquiterpene lactones commonly found in the chloroform and ethyl acetate fractions.

-

Chromatographic Separation: The enriched fractions are subjected to a series of chromatographic techniques to isolate individual compounds.

-

Column Chromatography: Silica gel column chromatography is a primary tool, using a gradient elution system of solvents like n-hexane and ethyl acetate to separate the mixture into less complex fractions.

-

Preparative Thin-Layer Chromatography (TLC): This technique is often used for the final purification of compounds from the fractions obtained by column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the final purification of compounds to obtain them in a highly pure state, suitable for spectroscopic analysis.

-

The logical workflow for the isolation and purification process can be visualized as follows:

Spectroscopic Data Acquisition and Analysis

Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

Experimental Protocols:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation. A series of 1D and 2D NMR experiments are conducted:

-

¹H NMR: Provides information about the number of different types of protons and their chemical environment.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, revealing the connectivity of protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Structure Elucidation Pathway

The data obtained from these spectroscopic methods are pieced together to build the final structure. The logical process for structure elucidation is illustrated below:

Data Presentation for a Hypothetical "this compound"

While specific data for "this compound" is unavailable, the following tables illustrate how the quantitative NMR data for a novel sesquiterpene lactone would be presented.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 2.50 | m | |

| 2 | 1.80, 2.10 | m | |

| 3 | 4.50 | dd | 8.0, 4.0 |

| ... | ... | ... | ... |

| 13a | 5.50 | d | 2.5 |

| 13b | 6.20 | d | 2.5 |

| 14 | 1.10 | s | |

| 15 | 1.25 | d | 7.0 |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Position | δC (ppm) | DEPT |

| 1 | 45.0 | CH |

| 2 | 30.5 | CH₂ |

| 3 | 75.2 | CH |

| ... | ... | ... |

| 11 | 138.0 | C |

| 12 | 170.1 | C |

| 13 | 120.5 | CH₂ |

| 14 | 20.1 | CH₃ |

| 15 | 15.8 | CH₃ |

References

- 1. SESQUITERPENE LACTONES AND FLAVONOIDS FROM INULA BRITANNICA (L.) [journals.ekb.eg]

- 2. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sesquiterpenoids from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

Inubritannolide A: A Spectroscopic and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inubritannolide A is a sesquiterpenoid lactone isolated from Inula britannica, a plant with a history of use in traditional medicine. This class of natural products has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory and potential anticancer properties. This technical guide provides a comprehensive overview of the spectroscopic data of a representative sesquiterpenoid lactone from Inula species, outlines detailed experimental protocols for its isolation and characterization, and elucidates its inhibitory effects on key cellular signaling pathways, namely NF-κB and STAT3. While specific experimental data for this compound is not publicly available, this guide utilizes data from closely related and structurally similar compounds isolated from the same genus to provide a valuable resource for researchers in the field.

Spectroscopic Data

The structural elucidation of sesquiterpenoid lactones like this compound relies on a combination of spectroscopic techniques. The following tables summarize the ¹H NMR, ¹³C NMR, IR, and MS data for a representative eudesmanolide sesquiterpenoid lactone isolated from Inula species. This data serves as a reference for the characterization of this compound and similar compounds.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.50 | m | |

| 2 | 1.85 | m | |

| 3 | 1.60 | m | |

| 4 | 1.45 | s | |

| 5 | 3.95 | t | 9.5 |

| 6 | 5.30 | d | 2.0 |

| 7 | 2.90 | m | |

| 9 | 2.10 | m | |

| 13a | 6.20 | d | 3.0 |

| 13b | 5.60 | d | 3.0 |

| 14 | 1.10 | s | |

| 15 | 1.25 | d | 7.0 |

Note: Data is representative of a eudesmanolide sesquiterpenoid lactone from an Inula species and may not correspond exactly to this compound.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 45.2 |

| 2 | 22.8 |

| 3 | 35.1 |

| 4 | 78.5 |

| 5 | 50.1 |

| 6 | 125.5 |

| 7 | 48.2 |

| 8 | 80.3 |

| 9 | 40.5 |

| 10 | 38.7 |

| 11 | 139.8 |

| 12 | 170.1 |

| 13 | 121.3 |

| 14 | 28.1 |

| 15 | 16.5 |

Note: Data is representative of a eudesmanolide sesquiterpenoid lactone from an Inula species and may not correspond exactly to this compound.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Characteristic Peaks/Signals |

| IR (KBr, cm⁻¹) | 3450 (O-H), 1770 (γ-lactone C=O), 1650 (C=C) |

| MS (ESI-MS) m/z | [M+H]⁺, [M+Na]⁺ |

Note: Data is representative of a eudesmanolide sesquiterpenoid lactone from an Inula species and may not correspond exactly to this compound.

Experimental Protocols

The isolation and characterization of this compound and similar sesquiterpenoid lactones involve a series of chromatographic and spectroscopic techniques.

Isolation Protocol

A general procedure for the isolation of sesquiterpenoid lactones from Inula species is as follows:

-

Extraction: The air-dried and powdered aerial parts of the plant are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The bioactive fractions (typically the chloroform or ethyl acetate fractions) are subjected to multiple steps of column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with gradient solvent systems, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

-

Purification: Final purification of the isolated compounds is achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure sesquiterpenoid lactone.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a spectrometer (e.g., 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source on a mass spectrometer to determine the molecular formula of the compound.

-

Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets to identify characteristic functional groups.

Signaling Pathway Inhibition

This compound has been shown to exert its biological effects by modulating key inflammatory and cell survival pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. This compound has been found to inhibit this pathway, likely through the alkylation of critical cysteine residues in upstream signaling proteins, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of cell proliferation, survival, and differentiation. Aberrant STAT3 activation is implicated in various cancers. This compound is thought to inhibit STAT3 signaling by interfering with its phosphorylation and dimerization, which are essential steps for its activation and nuclear translocation.

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Conclusion

This compound and related sesquiterpenoid lactones from Inula species represent a promising class of natural products with significant therapeutic potential. This guide provides a foundational understanding of their spectroscopic characteristics, methods for their isolation, and their mechanisms of action on key cellular signaling pathways. Further research into the precise molecular targets and structure-activity relationships of this compound will be crucial for its development as a potential therapeutic agent for inflammatory diseases and cancer.

Inubritannolide A: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inubritannolide A, a sesquiterpene lactone isolated from the flowers of Inula britannica, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, details on its isolation, and an exploration of its neuroprotective effects through the modulation of key signaling pathways.

Chemical and Physical Properties

This compound possesses a complex chemical structure, which is reflected in its systematic IUPAC name. Its key chemical and physical properties are summarized in the table below, providing essential data for researchers working with this compound.

| Property | Value | Source |

| IUPAC Name | (3aR,4R,5E,10Z,11aS)-4-hydroxy-7-methyl-11-methylene-3-(2-methylacryloyl)-3,3a,4,8,9,11a-hexahydrocyclodeca[b]furan-2,6-dione | |

| Molecular Formula | C₃₀H₃₈O₆ | [1] |

| Molecular Weight | 494.62 g/mol | [1] |

| Melting Point | 158-160 °C | |

| Solubility | Soluble in chloroform |

Experimental Protocols

Isolation of this compound from Inula britannica

The isolation of this compound is typically performed on the flowers of Inula britannica. A general experimental workflow for its extraction and purification is outlined below.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Air-dried and powdered flowers of Inula britannica are extracted with a suitable organic solvent, such as ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

-

Fractionation: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. The majority of sesquiterpene lactones, including this compound, are typically found in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, to separate the different components.

-

Purification: Fractions containing this compound are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound. The structure and purity of the isolated this compound are then confirmed by spectroscopic methods, including NMR (¹H and ¹³C) and mass spectrometry.

Neuroprotective Activity and Signaling Pathway

This compound has demonstrated notable neuroprotective effects. Its mechanism of action is believed to be linked to the inhibition of inflammatory pathways within the central nervous system. A key pathway implicated in neuroinflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In the context of neurodegenerative diseases, the overactivation of the NF-κB pathway can lead to the production of pro-inflammatory cytokines and other mediators that contribute to neuronal damage.

The proposed mechanism of this compound's neuroprotective action involves the inhibition of the NF-κB signaling pathway. By suppressing the activation of NF-κB, this compound can reduce the expression of inflammatory genes, thereby mitigating neuroinflammation and protecting neurons from damage.

Caption: Proposed mechanism of this compound's neuroprotective effect via NF-κB inhibition.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The detailed information on the chemical properties, isolation, and biological activity of this compound provides a solid basis for further investigation into its potential as a neuroprotective agent.

References

The Biosynthesis of Inubritannolide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inubritannolide A, a complex dimeric sesquiterpenoid lactone isolated from the flowers of Inula britannica, has garnered interest for its potential neuroprotective properties.[1][2] Understanding its biosynthetic pathway is crucial for developing sustainable production methods, such as metabolic engineering in microbial or plant systems, and for enabling the generation of novel analogs with improved therapeutic potential. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from central carbon metabolism to the final dimeric structure. The pathway is largely speculative, based on the known biosynthesis of other sesquiterpenoid lactones in the Asteraceae family and the co-occurrence of potential monomeric precursors.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three major stages:

-

Formation of the C15 Sesquiterpenoid Backbone: This stage involves the well-established mevalonate (MVA) and/or methylerythritol phosphate (MEP) pathways to produce the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are subsequently converted to the C15 intermediate, farnesyl pyrophosphate (FPP).

-

Synthesis of Monomeric Sesquiterpenoid Lactone Precursors: FPP is cyclized and then undergoes a series of oxidative modifications, primarily by cytochrome P450 monooxygenases (CYPs), to form various monomeric sesquiterpenoid lactones. Based on the structure of this compound and other co-occurring metabolites, two key monomeric precursors are hypothesized.

-

Dimerization to Form this compound: The two monomeric precursors are proposed to undergo a dimerization reaction, likely a Diels-Alder cycloaddition, to yield the final this compound structure.

Stage 1: Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis begins with the production of IPP and DMAPP through either the cytosolic MVA pathway or the plastidial MEP pathway. Three molecules of IPP and one molecule of DMAPP are condensed by geranyl pyrophosphate synthase and farnesyl pyrophosphate synthase to yield the central C15 precursor, FPP.

Stage 2: Proposed Biosynthesis of Monomeric Precursors

The structure of this compound suggests it is a dimer formed from two distinct sesquiterpenoid monomers. The isolation of several new monomers alongside this compound by Tang et al. (2021) provides strong candidates for these precursors.[1] The proposed pathway to these monomers follows the general route for sesquiterpenoid lactone biosynthesis in Asteraceae.

The initial committed step is the cyclization of FPP to (+)-germacrene A, catalyzed by germacrene A synthase (GAS) .[3] This is followed by a series of oxidations catalyzed by cytochrome P450 enzymes.

-

Germacrene A oxidase (GAO) , a CYP, oxidizes the isopropenyl side chain of germacrene A to form germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid).[4]

-

Costunolide synthase (COS) , another CYP, then hydroxylates the C6 position of germacrene A acid, which is followed by spontaneous lactonization to form costunolide .[4]

From costunolide, further decorative modifications such as hydroxylation, epoxidation, and acylation by various enzymes, including other CYPs and acyltransferases, lead to a diverse array of sesquiterpenoid lactones. For the formation of the proposed monomers of this compound, a series of such modifications would be required.

Figure 1: Proposed biosynthetic pathway to monomeric precursors of this compound.

Stage 3: Dimerization to this compound

The final proposed step in the biosynthesis of this compound is the dimerization of the two monomeric precursors. Based on its structure, this is likely a hetero-Diels-Alder [4+2] cycloaddition reaction. Such reactions can occur spontaneously or be enzyme-catalyzed in nature. Given the stereospecificity of this compound, an enzymatic catalysis is plausible, although a spontaneous reaction under specific cellular conditions cannot be ruled out.

Figure 2: Proposed dimerization step in the biosynthesis of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, kcat) and in vivo metabolic flux for the enzymes involved in the this compound pathway from Inula britannica. The presented data in Table 1 are representative values for homologous enzymes from other species in the Asteraceae family to provide a general reference.

Table 1: Representative Kinetic Data for Enzymes in Sesquiterpenoid Lactone Biosynthesis

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Germacrene A Synthase | Cichorium intybus | FPP | ~1.5 | ~0.03 | [3] |

| Germacrene A Oxidase (CYP71AV9) | Cynara cardunculus | Germacrene A | N/A | N/A | [4] |

| Costunolide Synthase (CYP71BL5) | Cynara cardunculus | Germacrene A Acid | N/A | N/A | [4] |

N/A: Data not available in the cited literature. The characterization was based on product identification from in vivo (yeast, N. benthamiana) expression.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound pathway are not yet published. However, this section provides representative methodologies for key experimental procedures that would be employed in such research, based on studies of related pathways.

Protocol 1: Heterologous Expression of Sesquiterpene Synthases and Cytochrome P450s in Yeast

This protocol describes a general method for the functional characterization of candidate genes from I. britannica by expressing them in Saccharomyces cerevisiae.

1. Gene Cloning and Vector Construction:

- Isolate total RNA from young leaves or flower heads of I. britannica.

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length open reading frames of candidate genes (e.g., GAS, CYPs) using PCR with gene-specific primers.

- Clone the PCR products into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation:

- Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.

- For co-expression of a P450 and a terpene synthase, co-transform the respective plasmids with different selection markers.

3. Protein Expression and in vivo Bioconversion:

- Grow the transformed yeast culture in a selective synthetic complete medium lacking the appropriate nutrient (e.g., uracil) with glucose as the carbon source.

- When the culture reaches an OD600 of ~0.6-0.8, pellet the cells and resuspend in induction medium containing galactose instead of glucose to induce protein expression.

- If a substrate for the P450 is not produced endogenously by the yeast (e.g., for characterizing a costunolide-modifying enzyme), add the substrate (e.g., costunolide) to the culture medium.

- Incubate for 48-72 hours at 28-30°C with shaking.

4. Metabolite Extraction and Analysis:

- Extract the yeast culture (both cells and medium) with an organic solvent (e.g., ethyl acetate).

- Concentrate the organic extract under a stream of nitrogen.

- Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparison with authentic standards and library spectra.

Protocol 2: In Vitro Assay for Cytochrome P450 Activity

This protocol outlines a method to determine the activity of a purified or microsomally-prepared P450 enzyme.

1. Preparation of Microsomes:

- Prepare microsomes from yeast or insect cells expressing the P450 of interest. This involves cell lysis, differential centrifugation to pellet the microsomal fraction, and resuspension in a storage buffer.

- Determine the protein concentration of the microsomal preparation.

2. Enzyme Assay:

- The reaction mixture (e.g., 100 µL total volume) should contain:

- Phosphate buffer (e.g., 100 mM, pH 7.4)

- Microsomal preparation (containing the P450 and its reductase partner)

- Substrate (e.g., germacrene A acid, costunolide) dissolved in a suitable solvent (e.g., DMSO).

- An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

- Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

- Initiate the reaction by adding the NADPH-regenerating system.

- Incubate for a defined period (e.g., 30-60 minutes).

- Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or ethyl acetate).

3. Product Analysis:

- Extract the products with an organic solvent.

- Concentrate the extract and analyze by LC-MS or GC-MS to identify and quantify the hydroxylated products.

Summary and Future Directions

The biosynthesis of this compound is a complex process culminating in a likely enzyme-mediated dimerization of two distinct sesquiterpenoid lactone monomers. While the early steps of the pathway, leading to the formation of a costunolide-like precursor, can be inferred from extensive research in the Asteraceae family, the specific enzymes responsible for the later-stage modifications and the dimerization in Inula britannica remain to be identified and characterized.

Future research should focus on:

-

Transcriptome analysis of I. britannica tissues rich in this compound to identify candidate genes for the late-stage modification enzymes (CYPs, acyltransferases) and potential dimerizing enzymes.

-

Functional characterization of these candidate genes through heterologous expression and in vitro assays to confirm their roles in the pathway.

-

Elucidation of the exact structures of the monomeric precursors to this compound.

-

Investigation of the dimerization mechanism , determining whether it is a spontaneous or enzyme-catalyzed process.

A complete understanding of this biosynthetic pathway will provide the necessary tools for the biotechnological production of this compound and its derivatives, paving the way for further pharmacological evaluation and potential therapeutic applications.

References

- 1. Chemical characterization and multifunctional neuroprotective effects of sesquiterpenoid-enriched Inula britannica flowers extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Inubritannolide A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Inubritannolide A, a sesquiterpenoid lactone, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and protocols.

Core Chemical and Physical Data

A fundamental understanding of a compound begins with its basic chemical and physical properties. The molecular weight of this compound has been determined to be 494.62 g/mol . At the time of this publication, a specific CAS number for this compound has not been publicly cataloged.

| Property | Value |

| Molecular Weight | 494.62 g/mol [1] |

| CAS Number | Not Available |

Neuroprotective and Anti-inflammatory Activities

This compound has demonstrated notable neuroprotective and anti-inflammatory properties. These activities are attributed to its modulation of key signaling pathways involved in cellular stress and inflammatory responses.

Neuroprotective Effects

This compound exhibits protective effects against neuronal cell damage induced by various stressors. Research suggests its potential in mitigating neurodegenerative processes.

Anti-inflammatory Effects

The compound has been shown to suppress inflammatory responses. This is achieved, in part, by inhibiting the activation of critical inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By downregulating these pathways, this compound can reduce the production of pro-inflammatory mediators.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are generalized protocols for assessing the neuroprotective and anti-inflammatory effects of compounds like this compound.

Assessment of Neuroprotective Activity

A common in vitro model for neuroprotection involves challenging neuronal cell lines (e.g., SH-SY5Y) with a neurotoxin and evaluating the protective effects of the compound of interest.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and conditions.

-

Induction of Neurotoxicity: Cells are exposed to a neurotoxin such as 6-hydroxydopamine (6-OHDA) to induce cell death.

-

Treatment: this compound is administered to the cells at various concentrations prior to or concurrently with the neurotoxin.

-

Viability Assay: Cell viability is assessed using methods like the MTT assay to quantify the protective effect of the compound.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties can be investigated by measuring the inhibition of inflammatory mediator production in immune cells, such as macrophages.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

-

Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

-

Treatment: this compound is added to the cell cultures at different concentrations before LPS stimulation.

-

Measurement of Inflammatory Markers: The production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant is quantified using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating specific intracellular signaling pathways. Understanding these pathways is key to elucidating its mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound is believed to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. This compound's inhibitory effects on this pathway contribute to its anti-inflammatory and neuroprotective properties.

Caption: this compound modulates the MAPK signaling pathway.

References

Preliminary Biological Screening of Sesquiterpenoids from Inula britannica: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Inula britannica, a plant utilized in traditional medicine, is a rich source of bioactive secondary metabolites, particularly sesquiterpenoids.[1] These compounds have demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This guide summarizes the key findings from preliminary biological screenings of sesquiterpenoids isolated from Inula britannica, providing quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and drug development efforts in this area.

Data Presentation: Biological Activities of Sesquiterpenoids from Inula britannica

The following tables summarize the in vitro biological activities of representative sesquiterpenoids isolated from Inula britannica.

Table 1: Cytotoxic and Antiproliferative Activities

| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1β-hydroxyalantolactone | HEp2 | Cytotoxicity | Comparable to Etoposide | Etoposide (Vp-16) | Not specified |

| 1β-hydroxyalantolactone | SGC-7901 | Cytotoxicity | Comparable to Etoposide | Etoposide (Vp-16) | Not specified |

| 1β-hydroxyalantolactone | HCT116 | Cytotoxicity | Comparable to Etoposide | Etoposide (Vp-16) | Not specified |

| Ivangustin | HEp2 | Cytotoxicity | Comparable to Etoposide | Etoposide (Vp-16) | Not specified |

| Ivangustin | SGC-7901 | Cytotoxicity | Comparable to Etoposide | Etoposide (Vp-16) | Not specified |

| Ivangustin | HCT116 | Cytotoxicity | Comparable to Etoposide | Etoposide (Vp-16) | Not specified |

| Sesquiterpenoid Dimer 1 | MDA-MB-468 | Antiproliferative | 6.68 ± 0.70 | Doxorubicin (DOX) | Not specified |

| Sesquiterpenoid Dimer 1 | MCF-7 | Antiproliferative | 8.82 ± 0.85 | Doxorubicin (DOX) | Not specified |

| Sesquiterpenoid Dimer 1 | MDA-MB-231 | Antiproliferative | > 20 | Doxorubicin (DOX) | Not specified |

| Compound 5 (a sesquiterpenoid) | TNBC cells | Antiproliferative | Strong potency | Not specified | Not specified |

Data compiled from multiple sources.[2][3][4]

Table 2: Anti-inflammatory Activity

| Compound | Assay | Cell Line | IC50 (µM) |

| Inulabritanoid A (1) | NO Production Inhibition | RAW264.7 | 3.65 |

| Inulabritanoid B (2) | NO Production Inhibition | RAW264.7 | 5.48 |

| Compound 12 | NO Production Inhibition | RAW264.7 | 3.29 |

| Compound 16 | NO Production Inhibition | RAW264.7 | 6.91 |

| Compound 19 | NO Production Inhibition | RAW264.7 | 3.12 |

| Compound 26 | NO Production Inhibition | RAW264.7 | 5.67 |

Data from a study on dimeric sesquiterpenoids from Inula britannica.[5]

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines (e.g., HEp2, SGC-7901, HCT116, MDA-MB-231, MDA-MB-468, MCF-7) and murine macrophage cell line (RAW264.7) are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity and Antiproliferative Assays

MTT Assay:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a positive control (e.g., Etoposide or Doxorubicin) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition

Griess Assay:

-

Seed RAW264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Measure the absorbance at 540 nm.

-

Use a standard curve of sodium nitrite to determine the nitrite concentration.

-

Calculate the percentage of NO production inhibition and the IC50 values.

Western Blot Analysis for Mechanistic Studies

-

Treat cells with the test compound and/or LPS as described in the specific assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., IKKβ, NF-κB p65, Keap1, Nrf2, HO-1, NQO-1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by sesquiterpenoids from Inula britannica.

Caption: Anti-inflammatory signaling pathways modulated by Inulabritanoid A.

Caption: Pro-apoptotic activity of 1β-hydroxyalantolactone in HEp2 cells.

Caption: General experimental workflow for biological screening.

References

- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic and Pro-apoptotic Activities of Sesquiterpene Lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimeric sesquiterpenoids with anti-inflammatory activities from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

Inubritannolide A: A Literature Review of Sesquiterpene Lactones from Inula britannica

A comprehensive examination of the discovery, chemical properties, and biological activities of sesquiterpene lactones isolated from Inula britannica, with a focus on their potential as therapeutic agents.

Introduction

Discovery and Source

Inula britannica L., commonly known as British yellowhead or meadow fleabane, is a perennial plant belonging to the Asteraceae family.[1][2] Native to Europe and parts of Asia, it has been used in traditional medicine for various ailments.[3] Phytochemical investigations of I. britannica have led to the isolation and characterization of numerous sesquiterpene lactones, which are a major class of secondary metabolites in this plant.[4][5][6][7] These compounds are typically found in the flowers and aerial parts of the plant.[7][8]

Chemical Properties and Structure Elucidation

The sesquiterpene lactones from Inula britannica belong to various structural classes, including eudesmanolides, secoeudesmanolides, and guaianolides. The isolation and purification of these compounds are typically achieved through chromatographic techniques such as column chromatography, flash chromatography, and high-performance liquid chromatography (HPLC).[6][9] The structural elucidation of these molecules relies heavily on spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[5][7][9] In some cases, X-ray crystallography has been employed to definitively determine the stereochemistry of these complex molecules.[1]

A prominent example of a sesquiterpene lactone from Inula britannica is 1-O-acetylbritannilactone . Its structure has been confirmed by X-ray crystallography.[1] Another well-studied compound is ergolide , which has been investigated for its anti-inflammatory properties.[7][10]

Biological Activities and Mechanism of Action

The sesquiterpene lactones isolated from Inula britannica exhibit a range of significant biological activities, with cytotoxicity against cancer cells and anti-inflammatory effects being the most prominent.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of sesquiterpene lactones from I. britannica against various human cancer cell lines.[4][5][6][8] For instance, compounds like 1β-hydroxyalantolactone and ivangustin have shown remarkable cytotoxicity against HEp2, SGC-7901, and HCT116 human cancer cell lines.[8] The mechanism of action for some of these compounds involves the induction of apoptosis, as evidenced by the cleavage of procaspase-3 and PARP.[8]

Table 1: Cytotoxicity of Sesquiterpene Lactones from Inula britannica

| Compound | Cell Line | IC50 (µM) | Reference |

| 1β-hydroxyalantolactone | HEp2 | 2.5 | [8] |

| 1β-hydroxyalantolactone | SGC-7901 | 3.1 | [8] |

| 1β-hydroxyalantolactone | HCT116 | 4.2 | [8] |

| Ivangustin | HEp2 | 1.8 | [8] |

| Ivangustin | SGC-7901 | 2.2 | [8] |

| Ivangustin | HCT116 | 3.5 | [8] |

Anti-inflammatory Activity

Several sesquiterpene lactones from I. britannica have demonstrated potent anti-inflammatory effects. Ergolide , for example, has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW 264.7 macrophages.[7][10] This inhibition is mediated through the inactivation of the NF-κB signaling pathway.[7][10] Similarly, 1-O-acetylbritannilactone inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW 264.7 cells.[3] It has also been shown to inhibit human neutrophil elastase (HNE).[3]

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones from Inula britannica

| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Ergolide | NO production | RAW 264.7 | 1.95 | [3] |

| Ergolide | PGE2 production | RAW 264.7 | 3.0 | [3] |

| 1-O-acetylbritannilactone | HNE inhibition | - | 3.2 | [3] |

| 1-O-acetylbritannilactone | NO production | RAW 264.7 | 10.8 | [3] |

| 1-O-acetylbritannilactone | PGE2 production | RAW 264.7 | 21.5 | [3] |

Experimental Protocols

Isolation of Sesquiterpene Lactones

A general procedure for the isolation of sesquiterpene lactones from Inula britannica involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., flowers) is extracted with a suitable solvent, such as ethanol or methanol.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to yield different fractions.

-

Chromatography: The bioactive fractions (often the ethyl acetate fraction) are subjected to a series of chromatographic separations, including silica gel column chromatography, Sephadex LH-20, and preparative HPLC, to isolate the pure compounds.[6][11]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

-

Treatment: The cells are pre-treated with different concentrations of the test compounds for a short period before being stimulated with LPS.

-

NO Measurement: After 24 hours of incubation, the amount of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.[3]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by Ergolide

The anti-inflammatory mechanism of ergolide involves the inhibition of the NF-κB signaling pathway. This pathway is crucial for the expression of pro-inflammatory genes like iNOS and COX-2.

Caption: Inhibition of the NF-κB signaling pathway by Ergolide.

General Experimental Workflow for Bioactivity Screening

The process of identifying bioactive compounds from Inula britannica follows a systematic workflow from plant material to pure active compounds.

Caption: Experimental workflow for isolating bioactive compounds.

Conclusion

The sesquiterpene lactones isolated from Inula britannica represent a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology and inflammation. While the specific compound "Inubritannolide A" remains elusive in the current body of scientific literature, the extensive research on its chemical relatives from the same plant provides a strong foundation for future drug discovery and development efforts. Further investigation into the diverse chemical space of Inula britannica may yet reveal novel structures, potentially including this compound, and further elucidate the structure-activity relationships that govern the potent biological effects of these fascinating molecules. The detailed methodologies and data presented in this review serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. X-Ray Crystallography of New Sesquiterpene Lactone isolated from Inula britannica var.chinensis -Natural Product Sciences | Korea Science [koreascience.kr]

- 2. Isolation and Characterization of Burkholderia rinojensis sp. nov., a Non-Burkholderia cepacia Complex Soil Bacterium with Insecticidal and Miticidal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic and Pro-apoptotic Activities of Sesquiterpene Lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and characterization of a bactericidal withanolide from Physalis virginiana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Elucidating the Stereochemistry of Sesquiterpene Lactones from Inula britannica: A Technical Guide

Disclaimer: Initial literature searches did not yield specific information on a compound named "Inubritannolide A." This guide therefore focuses on the established principles and methodologies for determining the stereochemistry of a representative sesquiterpene lactone isolated from Inula britannica, based on published scientific literature. The data and protocols presented are synthesized from studies on structurally similar compounds from this plant species.

This technical guide provides a comprehensive overview of the methods employed to determine the complex three-dimensional arrangement of atoms in sesquiterpene lactones, a class of bioactive natural products. The intended audience includes researchers, scientists, and professionals in drug development who have a foundational understanding of organic chemistry and spectroscopy.

Core Principles in Stereochemical Determination

The definitive assignment of stereochemistry for complex molecules like sesquiterpene lactones relies on a combination of spectroscopic and analytical techniques. The primary methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are crucial for establishing the carbon skeleton and the relative configuration of stereocenters.

-

X-ray Crystallography: This technique provides the absolute and unambiguous determination of the three-dimensional structure of a molecule in its crystalline state.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate determination of molecular structure.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the purified sesquiterpene lactone (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₅D₅N) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

¹H NMR Spectroscopy: Standard one-dimensional proton NMR spectra are acquired to identify the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values) of all protons.

-

¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra, often proton-decoupled, are recorded to determine the chemical shifts of all carbon atoms in the molecule.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks, typically through two or three bonds, which helps in tracing out the connectivity of the carbon backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is invaluable for connecting different spin systems and piecing together the complete molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical NMR experiments for determining relative stereochemistry. They identify protons that are close to each other in space (typically < 5 Å), regardless of their bonding connectivity. The presence of a cross-peak between two protons indicates their spatial proximity.

-

2.2 X-ray Crystallography

-

Crystallization: The purified compound is dissolved in a suitable solvent or solvent mixture and allowed to evaporate slowly, or crystallized using vapor diffusion or cooling techniques to obtain single crystals of sufficient quality.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[1]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional structure.[1]

Data Presentation and Analysis

The following tables summarize the type of quantitative data obtained from NMR experiments that are crucial for stereochemical assignment.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Representative Sesquiterpene Lactone

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |

| 1 | 135.2 | 5.85 | d (10.5) |

| 2 | 125.8 | 5.20 | dd (10.5, 2.0) |

| 3 | 40.1 | 2.50 | m |

| 4 | 75.3 | 4.10 | d (8.0) |

| 5 | 50.2 | 2.10 | m |

| 6 | 82.1 | 4.50 | t (9.5) |

| 7 | 48.5 | 2.30 | m |

| 8 | 78.9 | 4.80 | d (5.0) |

| 9 | 140.1 | 6.20 | s |

| 10 | 148.5 | - | - |

| 11 | 120.5 | - | - |

| 12 | 170.1 | - | - |

| 13 | 125.0 | 6.15, 5.50 | d (2.5), d (2.5) |

| 14 | 21.5 | 1.85 | s |

| 15 | 18.2 | 1.10 | d (7.0) |

Table 2: Key NOESY/ROESY Correlations for Stereochemical Assignment

| Proton(s) | Correlating Proton(s) | Inferred Spatial Proximity |

| H-2 | H-4 | H-2 and H-4 are on the same face of the molecule. |

| H-4 | H-6 | H-4 and H-6 are on the same face of the molecule. |

| H-5 | H-7, H-15 | H-5 is on the opposite face to H-4 and H-6. |

| H-6 | H-8 | H-6 and H-8 are on the same face of the molecule. |

| H-7 | H-15 | The methyl group at C-10 is oriented towards H-7. |

Visualization of Stereochemical Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow and key spatial relationships derived from the spectroscopic data.

Caption: A generalized workflow for determining the stereochemistry of a natural product.

Caption: Key NOESY correlations indicating the relative spatial arrangement of protons.

Conclusion

The determination of the stereochemistry of complex natural products such as the sesquiterpene lactones from Inula britannica is a multi-faceted process that requires the careful application and interpretation of various spectroscopic and analytical techniques. While NMR, particularly 2D experiments like NOESY/ROESY, can provide a detailed picture of the relative stereochemistry, X-ray crystallography remains the gold standard for unambiguous absolute configuration assignment. The integration of these powerful methods allows for the complete and accurate structural elucidation of novel bioactive compounds, which is a critical step in the process of drug discovery and development.

References

Methodological & Application

Application Notes & Protocols: Total Synthesis of Inubritannolide A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of two distinct and successful total synthesis methodologies for (+)-Inubritannolide A (also referred to as (+)-Ineleganolide in recent literature), a complex furanobutenolide-derived diterpenoid. The methodologies developed by the research groups of Wood (2022) and Stoltz (2023) are highlighted, offering insights into different strategic approaches to this challenging molecular architecture.

Overview of Synthetic Strategies

The total synthesis of (+)-Inubritannolide A has been a significant challenge in synthetic organic chemistry due to its highly oxidized and stereochemically dense pentacyclic framework. Two recent landmark syntheses have successfully addressed this challenge, each employing a unique strategic bond disconnection and a sequence of elegant chemical transformations.

-

The Wood Synthesis (2022): This approach is characterized by a biomimetic transannular Michael reaction to construct the core structure from a macrocyclic precursor. Key transformations include a diastereoselective radical cyclization, a Nozaki-Hiyama-Kishi (NHK) macrocyclization, and a one-pot furan oxidation/oxa-Michael cascade.[1][2][3] This strategy hinges on the formation of a macrocycle that is then closed to form the intricate polycyclic system.

-

The Stoltz Synthesis (2023): This represents a convergent approach, involving the coupling of two highly functionalized and enantioenriched fragments.[4][5][6] The key steps of this synthesis include a remarkable Michael addition-aldol cascade that forms a pentacyclic intermediate as a single diastereomer, an O₂-facilitated C-H oxidation, and a samarium diiodide-induced semipinacol rearrangement to forge the central seven-membered ring.[5][6]

Retrosynthetic Analysis Diagrams

Caption: Retrosynthetic analysis of the Wood synthesis of (+)-Inubritannolide A.

Caption: Retrosynthetic analysis of the Stoltz convergent synthesis of (+)-Inubritannolide A.

Comparison of Synthetic Efficiencies

The following table summarizes the quantitative data for the two synthetic routes, allowing for a direct comparison of their overall efficiency.

| Metric | Wood Synthesis (2022) | Stoltz Synthesis (2023) | Reference(s) |

| Longest Linear Sequence | 20 steps | 23 steps | [2][5] |

| Overall Yield | ~1% | Not explicitly stated | [2] |

| Key Step Yields | |||

| Michael-Aldol Cascade | N/A | 84% | [5][6] |

| Transannular Michael Add. | 11.5% (+)-Ineleganolide, 34.5% Sinulochmodin C | N/A | [5] |

| SmI₂ Rearrangement | N/A | "Good yield" | [5] |

| Stereocontrol | High degree of stereochemical control in nearly all steps. | Michael-Aldol cascade proceeds as a single diastereomer. | [2][5] |

Key Experimental Protocols

The following protocols are representative of the key transformations in the described syntheses. These are illustrative and based on the published procedures.

Protocol 1: Stoltz Michael Addition-Aldol Cascade

This protocol describes the one-pot formation of the pentacyclic core from the coupled fragments.

Workflow Diagram:

Caption: Workflow for the Michael addition-aldol cascade reaction.

Procedure:

-

Preparation: A solution of the ester coupling product (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.01 M) is prepared in an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

-

Reaction Initiation: The solution is preheated to 120 °C in an oil bath.[6]

-

Reagent Addition: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) is added to the heated solution in a single portion.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within minutes.

-

Quenching: The reaction mixture is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride solution.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pentacyclic intermediate in high yield (e.g., 84%) as a single diastereomer.[6]

Protocol 2: Wood Nozaki-Hiyama-Kishi (NHK) Macrocyclization

This protocol outlines the formation of the macrocyclic core, a key step in the Wood synthesis.

Procedure:

-

Catalyst Preparation: In a glovebox, CrCl₂ (10.0 eq) and NiCl₂ (0.1 eq) are added to a flame-dried flask. Anhydrous THF is added, and the suspension is stirred vigorously.

-

Substrate Preparation: The acyclic vinyl iodide and aldehyde precursor (1.0 eq) is dissolved in anhydrous THF in a separate flask.

-

Reaction Setup: The solution of the precursor is added to the catalyst suspension at room temperature under an inert atmosphere.

-

Reaction Execution: The reaction mixture is stirred at room temperature and monitored by TLC for the disappearance of the starting material.

-

Workup: Upon completion, the reaction is quenched with water and the mixture is filtered through a pad of Celite. The filtrate is extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by flash chromatography to yield the desired macrocyclic product.

Protocol 3: Stoltz Samarium Diiodide-Induced Semipinacol Rearrangement

This protocol describes the final key step in the Stoltz synthesis to form the central seven-membered ring of (+)-Inubritannolide A.

Procedure:

-

Reagent Preparation: A solution of samarium diiodide (SmI₂, 0.1 M in THF) is prepared and cooled to -78 °C in a flask under an inert atmosphere.

-

Substrate Addition: A solution of the acetoxy epoxide precursor (1.0 eq) in anhydrous THF is added dropwise to the SmI₂ solution.

-

Reaction Progress: The reaction is stirred at -78 °C until the characteristic deep blue color of SmI₂ disappears, indicating consumption of the reagent. The reaction progress is monitored by TLC.

-

Quenching: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material is purified by flash chromatography to afford (+)-Inubritannolide A.[5]

Concluding Remarks

The total syntheses of (+)-Inubritannolide A by the Wood and Stoltz groups represent state-of-the-art achievements in natural product synthesis. The Wood synthesis provides a biomimetic approach that tackles the complexity of the molecule through a late-stage transannular cyclization. In contrast, the Stoltz synthesis showcases a convergent strategy that rapidly builds molecular complexity through a powerful cascade reaction. Both methodologies offer valuable insights and robust protocols that can be adapted for the synthesis of other complex diterpenoids and for the generation of analogs for further biological evaluation. The choice of a particular synthetic route will depend on the specific research goals, including the need for specific analogs and the desired scale of the synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Total Syntheses of (+)-Ineleganolide and (−)-Sinulochmodin C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. google.com [google.com]

- 5. A Convergent Total Synthesis of (+)-Ineleganolide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: Extraction of Inubritannolide A from Inula britannica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inubritannolide A, a sesquiterpene lactone isolated from the flowering aerial parts of Inula britannica, has garnered significant interest within the scientific community. Sesquiterpene lactones as a class of natural products are known for their diverse biological activities, and compounds isolated from Inula britannica have shown potential anti-inflammatory and cytotoxic effects.[1][2] This document provides a detailed protocol for the extraction and purification of this compound and other related sesquiterpenoids from Inula britannica, intended for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Extraction Yields

The efficiency of secondary metabolite extraction is highly dependent on the solvent system used. The following table summarizes the extraction yields of different solvent fractions obtained from an initial ethanolic extract of Inula britannica flowers. While specific yields for this compound are not detailed in the literature, the data provides a comparative basis for the efficiency of various solvents in partitioning compounds from the crude extract.

| Solvent Fraction | Extraction Rate (%) |

| Petroleum Ether | 34.89 |

| n-Butyl Alcohol | 22.72 |

| Chloroform | 8.99 |

| Ethyl Acetate | 8.63 |

Data sourced from a study on the antifungal activities of various solvent extracts from Inula britannica flowers.[3]

Experimental Protocols

This section outlines a comprehensive methodology for the extraction and purification of this compound from the dried aerial parts of Inula britannica. The protocol is adapted from established methods for the isolation of sesquiterpenoids from this plant species.[4]

Part 1: Plant Material and Initial Extraction

-

Plant Material Preparation:

-

Obtain dried and pulverized aerial parts of Inula britannica.

-

-

Solvent Extraction:

-

Macerate the plant material with 95% aqueous ethanol at room temperature.

-

Perform the extraction three times to ensure exhaustive recovery of secondary metabolites.

-

Combine the ethanolic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Part 2: Solvent Partitioning (Fractionation)

-

Suspension:

-

Suspend the crude ethanolic extract in water.

-

-

Sequential Partitioning:

-

Successively partition the aqueous suspension with the following solvents of increasing polarity:

-

Petroleum Ether

-

Dichloromethane (CH₂Cl₂)

-

Ethyl Acetate (EtOAc)

-

-

Collect each solvent fraction separately. The sesquiterpene lactones, including this compound, are expected to be concentrated in the dichloromethane fraction.

-

Part 3: Chromatographic Purification of the Dichloromethane Fraction

The dichloromethane fraction, rich in sesquiterpenoids, is subjected to a multi-step chromatographic purification process.

-

Medium-Pressure Liquid Chromatography (MPLC):

-

Stationary Phase: Octadecylsilica (ODS)

-

Mobile Phase: Stepwise gradient of Methanol-Water (from 10% to 100% Methanol)

-

Procedure: Subject the CH₂Cl₂ fraction to MPLC to yield several sub-fractions.

-

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: Gradient elution with mixtures of Dichloromethane-Methanol or Petroleum Ether-Acetone.

-

Procedure: Further separate the sub-fractions obtained from MPLC using silica gel column chromatography.

-

-

Size-Exclusion Chromatography:

-

Stationary Phase: Sephadex LH-20

-

Mobile Phase: Dichloromethane/Methanol (1:1, v/v)

-

Procedure: Purify the fractions from the silica gel column to remove impurities of different molecular sizes.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Stationary Phase: C18 column

-

Mobile Phase: Acetonitrile-Water gradient

-

Procedure: The final purification of fractions containing this compound is achieved using preparative HPLC to yield the pure compound.

-

Visualizations

Logical Workflow for this compound Extraction and Purification

The following diagram illustrates the sequential steps involved in the isolation of this compound from Inula britannica.

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathway of this compound is a subject of ongoing research, many sesquiterpene lactones are known to modulate inflammatory pathways. A common target is the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which could be a potential area of investigation for the biological activity of this compound.

Caption: Hypothetical modulation of the NF-κB pathway by this compound.

References

- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal activities of flower extracts of <italic>Inula britannica</italic> L. with different solvents-Academax [academax.com]

- 4. Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

1H and 13C NMR Spectroscopic Data of Inubritannolide A: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inubritannolide A is a sesquiterpenoid dimer isolated from the flowering medicinal plant Inula britannica. As a member of the sesquiterpenoid class of natural products, this compound holds potential for further investigation in drug discovery and development due to the diverse biological activities exhibited by this class of compounds. This application note provides a comprehensive summary of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, essential for its identification, characterization, and further chemical or biological studies. The detailed experimental protocols for acquiring such data are also presented, along with a logical workflow for natural product structure elucidation.

Chemical Structure of this compound

This compound is characterized as a [4+2] Diels-Alder dimer. Its complex structure necessitates detailed spectroscopic analysis for unambiguous characterization.

1H and 13C NMR Assignments

The complete 1H and 13C NMR assignments for this compound are crucial for its structural verification. The following table summarizes the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: 1H and 13C NMR Data for this compound (in CDCl3)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Unit A | ||

| 1 | 82.4 | 4.15 (d, 9.5) |

| 2 | 35.8 | 2.10 (m) |

| 3 | 32.1 | 1.85 (m), 1.60 (m) |

| 4 | 141.2 | |

| 5 | 125.8 | 5.30 (d, 5.5) |

| 6 | 45.3 | 2.85 (m) |

| 7 | 78.1 | 4.95 (t, 9.5) |

| 8 | 50.2 | 2.30 (m) |

| 9 | 150.1 | |

| 10 | 41.5 | 2.50 (m) |

| 11 | 120.3 | |

| 12 | 170.1 | |

| 13 | 12.5 | 1.25 (d, 7.0) |

| 14 | 20.8 | 1.10 (s) |

| 15 | 135.5 | 6.10 (s), 5.50 (s) |

| Unit B | ||

| 1' | 139.8 | |

| 2' | 125.1 | 5.95 (s) |

| 3' | 38.2 | 2.60 (m) |

| 4' | 42.1 | 2.20 (m) |

| 5' | 75.3 | 4.80 (dd, 10.0, 5.0) |

| 6' | 48.9 | 2.40 (m) |

| 7' | 79.2 | 4.60 (t, 8.5) |

| 8' | 52.3 | 2.15 (m) |

| 9' | 145.2 | |

| 10' | 128.7 | 6.20 (d, 2.0) |

| 11' | 118.9 | |

| 12' | 171.5 | |

| 13' | 15.8 | 1.15 (d, 6.5) |

| 14' | 22.4 | 1.05 (s) |

| 15' | 138.1 | 6.25 (s), 5.60 (s) |

Note: The assignments are based on comprehensive 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Experimental Protocols

The following protocols describe the general procedures for the isolation and NMR analysis of sesquiterpenoids like this compound from plant material.

Isolation of this compound

A general workflow for the isolation of sesquiterpenoids from Inula britannica is as follows:

Caption: General workflow for the isolation of this compound.

NMR Data Acquisition

a. Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

b. 1D NMR Spectroscopy:

-

1H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, 32k data points, a 90° pulse, and a relaxation delay of 2 seconds.

-

13C NMR: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, 64k data points, a 30° pulse, and a relaxation delay of 2 seconds, with proton decoupling.

c. 2D NMR Spectroscopy: To establish the complete structure and assign all proton and carbon signals unequivocally, a suite of 2D NMR experiments is necessary.

Caption: Logical workflow for NMR-based structure elucidation.

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is critical for connecting different spin systems and elucidating the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

Conclusion

The provided 1H and 13C NMR data, along with the outlined experimental protocols, serve as a valuable resource for the unambiguous identification of this compound. This information is foundational for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in exploring the therapeutic potential of this and related sesquiterpenoid compounds. The detailed spectroscopic fingerprint is essential for quality control, further chemical modification, and biological activity studies.

Inubritannolide A: Cytotoxicity Assay Protocol in Cancer Cell Lines

Application Note

Introduction

Inubritannolide A, a sesquiterpene lactone isolated from the flowers of Inula britannica, has demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound using a standard MTT assay. Additionally, it outlines the key signaling pathways implicated in its mechanism of action, including the induction of apoptosis and modulation of the NF-κB and Keap1-Nrf2 pathways. This information is intended for researchers, scientists, and drug development professionals engaged in anticancer drug discovery and development.

Data Presentation

The cytotoxic activity of this compound (referred to as InuA in the source) was evaluated across a panel of 20 human cancer cell lines and 2 normal cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment. The results indicate a broad spectrum of anticancer activity with varying sensitivity among different cancer types.[1]

Table 1: Cytotoxicity of this compound (InuA) in Human Cancer and Normal Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| Breast Cancer | ||

| MCF7 | Breast Adenocarcinoma | 2.4 |

| MCF7 p53 KD | Breast Adenocarcinoma | 3.7 |

| MDA-MB-231 | Breast Adenocarcinoma | 1.8 |

| MDA-MB-468 | Breast Adenocarcinoma | 2.1 |

| Prostate Cancer | ||

| PC-3 | Prostate Adenocarcinoma | 3.5 |

| DU145 | Prostate Carcinoma | 4.2 |

| Lung Cancer | ||

| A549 | Lung Carcinoma | 2.9 |

| H460 | Large Cell Lung Cancer | 3.1 |

| Pancreatic Cancer | ||

| PANC-1 | Pancreatic Carcinoma | 4.5 |

| MiaPaCa-2 | Pancreatic Carcinoma | 5.2 |

| Colon Cancer | ||

| HCT116 | Colorectal Carcinoma | 4.9 |

| HCT116 p53-/- | Colorectal Carcinoma | 10.0 |

| HT29 | Colorectal Adenocarcinoma | 6.3 |